

# BMS-191095: A Selective Mitochondrial ATP-Sensitive Potassium (mitoKATP) Channel Opener

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BMS-191095**

Cat. No.: **B1139385**

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Abstract

**BMS-191095** is a potent and highly selective opener of the mitochondrial ATP-sensitive potassium (mitoKATP) channel, a critical component in cellular protective mechanisms against ischemic injury. Unlike first-generation KATP openers, **BMS-191095** exhibits remarkable selectivity for the mitochondrial channel over its sarcolemmal counterpart, thereby avoiding significant hemodynamic and electrophysiological side effects such as vasodilation and proarrhythmia.<sup>[1][2][3]</sup> This technical guide provides a comprehensive overview of **BMS-191095**, detailing its mechanism of action, cardioprotective effects, and associated signaling pathways. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of cellular mechanisms and workflows to facilitate further research and drug development efforts in the field of cardioprotection and neuroprotection.

## Introduction

The discovery of ATP-sensitive potassium (KATP) channels and their role in cellular physiology has paved the way for novel therapeutic strategies targeting a range of conditions, most notably cardiovascular diseases. These channels couple the metabolic state of a cell to its electrical activity. While sarcolemmal KATP (sarcKATP) channels are well-characterized for

their role in modulating the cardiac action potential, the focus has increasingly shifted towards the mitochondrial KATP (mitoKATP) channel as a key mediator of organ protection against ischemia-reperfusion injury.[\[2\]](#)[\[4\]](#)

**BMS-191095**, a benzopyran analog, has emerged as a valuable pharmacological tool and a potential therapeutic agent due to its high selectivity for mitoKATP channels. Its ability to confer significant cardioprotection and neuroprotection without the adverse effects associated with non-selective KATP openers makes it a subject of intense research. This guide aims to provide a detailed technical resource for scientists and researchers investigating the properties and applications of **BMS-191095**.

## Mechanism of Action and Electrophysiological Profile

**BMS-191095** exerts its primary effect by selectively binding to and opening the mitoKATP channels located on the inner mitochondrial membrane. This action leads to an influx of potassium ions into the mitochondrial matrix, a key step in initiating a cascade of protective events.

The opening of mitoKATP channels by **BMS-191095** leads to a modest and controlled depolarization of the mitochondrial membrane. This partial depolarization is thought to be a central mechanism of its protective effects, leading to the preservation of mitochondrial integrity and function during ischemic stress.

A defining characteristic of **BMS-191095** is its lack of significant effects on sarcolemmal KATP channels at cardioprotective concentrations. This selectivity is crucial as it avoids the shortening of the cardiac action potential and peripheral vasodilation, which are common side effects of non-selective KATP openers like cromakalim. Studies have shown that **BMS-191095** does not alter cardiac conduction or action potential configuration and exhibits no proarrhythmic effects.

## Quantitative Data Summary

The following tables summarize the key quantitative data reported for **BMS-191095** across various experimental models.

Table 1: Potency and Efficacy of **BMS-191095**

| Parameter                                    | Species/Model        | Value          | Reference |
|----------------------------------------------|----------------------|----------------|-----------|
| EC25 (Time to ischemic contracture)          | Isolated Rat Hearts  | 1.5 $\mu$ M    |           |
| ED25 (Infarct size reduction)                | Anesthetized Dogs    | 0.4 mg/kg i.v. |           |
| K1/2 (mitoKATP opening)                      | Cardiac Mitochondria | 83 nM          |           |
| IC50 (Collagen-induced platelet aggregation) | Human Platelets      | 63.9 $\mu$ M   |           |
| IC50 (Thrombin-induced platelet aggregation) | Human Platelets      | 104.8 $\mu$ M  |           |

Table 2: Electrophysiological and Hemodynamic Effects of **BMS-191095**

| Parameter                         | Species/Model                | Effect                                      | Reference |
|-----------------------------------|------------------------------|---------------------------------------------|-----------|
| Cardiac Action Potential Duration | Normal or Hypoxic Myocardium | No shortening within cardioprotective range |           |
| Sarcolemmal KATP Current          | Myocardium                   | No activation ( $\leq$ 30 $\mu$ M)          |           |
| Peripheral Hemodynamics           | Anesthetized Dogs            | No effect at cardioprotective doses         |           |
| Coronary Hemodynamics             | Anesthetized Dogs            | No effect at cardioprotective doses         |           |

## Cardioprotective and Neuroprotective Effects

The selective opening of mitoKATP channels by **BMS-191095** triggers a signaling cascade that confers robust protection against ischemia-reperfusion injury in both the heart and the brain.

## Cardioprotection

In various animal models, **BMS-191095** has been shown to significantly reduce myocardial infarct size following ischemic events. The proposed mechanisms for this cardioprotection include:

- Preservation of Mitochondrial Function: By modulating mitochondrial ion homeostasis, **BMS-191095** helps maintain the structural and functional integrity of mitochondria during stress.
- Modulation of Reactive Oxygen Species (ROS): While the precise role of ROS is complex, mitoKATP opening is believed to induce a small, controlled burst of ROS that acts as a trigger for downstream protective signaling pathways. However, some studies indicate that **BMS-191095** itself does not increase ROS production, suggesting a more nuanced mechanism.
- Inhibition of the Mitochondrial Permeability Transition Pore (mPTP): The opening of mitoKATP channels is thought to inhibit the opening of the mPTP, a non-selective pore whose prolonged opening during reperfusion leads to mitochondrial swelling, rupture, and ultimately, cell death.
- Anti-platelet Aggregation: **BMS-191095** has been shown to inhibit human platelet aggregation, a dual mechanism that can contribute to its cardioprotective effects during ischemia/reperfusion injury.

## Neuroprotection

**BMS-191095** has also demonstrated neuroprotective effects in models of focal cerebral ischemia. Pre-treatment with **BMS-191095** has been shown to reduce neuronal damage. The neuroprotective effects are also attributed to the selective opening of mitoKATP channels, leading to mitochondrial depolarization without a significant increase in ROS production.

## Signaling Pathways

The protective effects of **BMS-191095** are mediated through complex intracellular signaling pathways. A key pathway involves the activation of Protein Kinase B (Akt) and its translocation to the mitochondria.



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **BMS-191095**-induced cellular protection.

Studies have shown that the cardioprotective effects of **BMS-191095** involve the activation of the PI3K/Akt pathway. The opening of mitoKATP channels can lead to the phosphorylation and activation of Akt. Activated Akt then translocates from the cytosol to the mitochondria, where it

can further modulate mitochondrial function to promote cell survival. This signaling cascade is a critical component of the late preconditioning effects observed with **BMS-191095**.

## Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **BMS-191095**.

### Mitochondrial Swelling Assay

This assay measures the change in mitochondrial volume as an indicator of mitoKATP channel opening. The influx of K<sup>+</sup> into the mitochondrial matrix, driven by the membrane potential, causes an osmotic influx of water, leading to mitochondrial swelling. This swelling is detected as a decrease in light absorbance at 540 nm.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In vivo characterization of the mitochondrial selective K(ATP) opener (3R)-trans-4-((4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)dimethyl-2H-1-benzopyran-6-carbonitril monohydrochloride (BMS-191095): cardioprotective, hemodynamic, and electrophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic profile of the selective mitochondrial-K(ATP) opener BMS-191095 for treatment of acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic characterization of BMS-191095, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for Mitochondrial K<sup>+</sup> Channels and Their Role in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BMS-191095: A Selective Mitochondrial ATP-Sensitive Potassium (mitoKATP) Channel Opener]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1139385#bms-191095-as-a-selective-mitokatp-channel-opener>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)